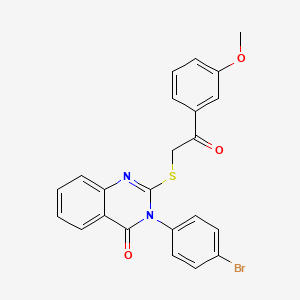
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 2-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazone.
Coupling with naphthyl derivative: The hydrazone intermediate is then reacted with a naphthyl derivative under specific conditions to form the desired product.
Esterification: The final step involves the esterification of the product with 4-ethoxybenzoic acid to yield this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
- 2-Methoxy-4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
CAS No. |
765291-68-7 |
|---|---|
Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-21-15-12-20(13-16-21)28(32)35-26-17-14-19-8-4-5-9-22(19)24(26)18-29-30-27(31)23-10-6-7-11-25(23)33-2/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+ |
InChI Key |
MTLNEYHDYXIGAU-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021252.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021277.png)
![(1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12021279.png)

![(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021283.png)

![4-({[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12021294.png)


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12021320.png)
![N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021322.png)
